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Compound of Interest

Compound Name: Diethenyl ethanedioate

Cat. No.: B15483222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethenyl ethanedioate, also known as divinyl oxalate, is an organic molecule with the

chemical formula C₆H₆O₄. Its structure consists of an ethanedioate (oxalate) core with two vinyl

ether linkages. As a molecule containing both ester and vinyl functionalities, its conformational

flexibility and electronic properties are of interest for various chemical applications, including

polymer chemistry and as a potential building block in organic synthesis. Quantum chemical

calculations provide a powerful tool to elucidate the molecular structure, vibrational properties,

and electronic characteristics of diethenyl ethanedioate, offering insights that are

complementary to experimental investigations.

This technical guide provides a comprehensive overview of the theoretical framework and

practical considerations for performing quantum chemical calculations on diethenyl
ethanedioate. It is intended for researchers and professionals in the fields of computational

chemistry, materials science, and drug development who are interested in the in-silico analysis

of this and similar molecules. While specific experimental or computational studies on

diethenyl ethanedioate are not readily available in the reviewed literature, this guide outlines

a generalized and robust methodology based on established computational techniques for

analogous organic molecules.

Molecular Structure and Synonyms

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15483222?utm_src=pdf-interest
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before delving into computational methods, it is essential to clearly define the molecule of

interest.

IUPAC Name: bis(ethenyl) oxalate[1]

Synonyms: Diethenyl ethanedioate, Divinyl oxalate[1]

Chemical Formula: C₆H₆O₄[2]

Canonical SMILES: C=COC(=O)C(=O)OC=C[1]

Theoretical Framework and Computational
Methodology
Quantum chemical calculations for a molecule like diethenyl ethanedioate typically involve a

multi-step process, starting from the initial structure generation to the analysis of various

molecular properties. The following sections detail a standard workflow.

Geometry Optimization
The first and most crucial step is to determine the lowest energy conformation of the molecule.

This is achieved through geometry optimization, where the positions of the atoms are varied

until a minimum on the potential energy surface is located.

Experimental Protocols (Computational):

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or

Spartan is employed.

Method: Density Functional Theory (DFT) is a popular and computationally efficient method

for systems of this size. The B3LYP functional is a common choice that provides a good

balance of accuracy and computational cost. For potentially more accurate results,

especially concerning conformational energies, dispersion-corrected functionals like B3LYP-

D3 or functionals from the M06 family (e.g., M06-2X) are recommended.

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for initial

optimizations. For more accurate final geometries and energies, a larger basis set like 6-
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311+G(d,p) is advisable.

Procedure:

An initial 3D structure of diethenyl ethanedioate is built using a molecular editor. Given

the rotational freedom around the C-O and C-C single bonds, multiple starting

conformations (e.g., different dihedral angles for the vinyl groups) should be considered to

locate the global minimum.

A geometry optimization calculation is performed for each starting conformation.

The energies of the optimized structures are compared to identify the lowest-energy

conformer.

Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This

serves two primary purposes: to confirm that the optimized structure is a true minimum on the

potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and

Raman spectra of the molecule.

Experimental Protocols (Computational):

Software: Same as for geometry optimization.

Method and Basis Set: The same level of theory (functional and basis set) used for the final

geometry optimization should be used for the frequency calculation to ensure consistency.

Procedure:

Using the optimized geometry, a frequency calculation is run.

The output is checked for imaginary frequencies. The presence of one or more imaginary

frequencies indicates a saddle point (transition state) rather than a minimum.

The calculated vibrational frequencies and their corresponding intensities are used to

generate a theoretical IR spectrum. These frequencies are often systematically
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overestimated and may be scaled by an empirical factor (typically around 0.96 for

B3LYP/6-31G(d)) for better agreement with experimental data.

Electronic Structure Analysis
Understanding the electronic properties of diethenyl ethanedioate is crucial for predicting its

reactivity and intermolecular interactions. Key properties to investigate include the highest

occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the

molecular electrostatic potential (MEP).

Experimental Protocols (Computational):

Software: Same as above.

Method and Basis Set: Performed at the same level of theory as the geometry optimization.

Procedure:

From the optimized wavefunction, the energies and spatial distributions of the HOMO and

LUMO are extracted. The HOMO-LUMO energy gap is an indicator of the molecule's

chemical reactivity and kinetic stability.

The molecular electrostatic potential is calculated and mapped onto the electron density

surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor

(electrophilic) regions of the molecule.

Data Presentation
The following tables present examples of the quantitative data that would be obtained from the

quantum chemical calculations described above. As no specific literature data for diethenyl
ethanedioate was found, these tables are illustrative and may be populated with data from

analogous molecules for contextual understanding.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of an Analogous

Vinyl Ester.
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
311+G(d,p))

Bond Length C=O 1.21 Å

C-O (ester) 1.35 Å

C-C (oxalate) 1.54 Å

C=C (vinyl) 1.33 Å

C-O (vinyl) 1.38 Å

Bond Angle O=C-C 124°

C-O-C 116°

Dihedral Angle O=C-C=O
180° (anti-periplanar) or ~60°

(gauche)

Table 2: Calculated Vibrational Frequencies and IR Intensities for an Analogous Vinyl Ester.

Vibrational Mode Frequency (cm⁻¹) (scaled) IR Intensity (km/mol)

C=O stretch 1750 High

C=C stretch 1645 Medium

C-O stretch (ester) 1200 High

=C-H bend 950 Medium

Table 3: Calculated Electronic Properties for an Analogous Vinyl Ester.

Property Calculated Value (B3LYP/6-311+G(d,p))

HOMO Energy -7.5 eV

LUMO Energy -0.8 eV

HOMO-LUMO Gap 6.7 eV

Dipole Moment 1.5 D
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Visualization of Computational Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical

workflow of the quantum chemical calculations and a conceptual representation of the

molecule's electronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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